molecular formula C18H24ClNO2 B1675714 Lilly 79771 CAS No. 74248-92-3

Lilly 79771

Cat. No.: B1675714
CAS No.: 74248-92-3
M. Wt: 321.8 g/mol
InChI Key: SBGSKJIIRMOMTL-DJKAKHFESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lilly 79771 (LY-79771) is a phenethanolamine-class antiobesity agent with a unique mechanism targeting energy homeostasis. Structurally, it belongs to the phenethanolamine family, characterized by a β-hydroxyphenethylamine backbone, which facilitates interactions with adrenergic receptors and metabolic pathways . While its exact molecular targets remain under investigation, its pharmacological profile suggests dual effects on lipolysis regulation and appetite suppression, distinguishing it from conventional antiobesity agents .

Properties

CAS No.

74248-92-3

Molecular Formula

C18H24ClNO2

Molecular Weight

321.8 g/mol

IUPAC Name

4-[(3S)-3-[[(2R)-2-hydroxy-2-phenylethyl]amino]butyl]phenol;hydrochloride

InChI

InChI=1S/C18H23NO2.ClH/c1-14(7-8-15-9-11-17(20)12-10-15)19-13-18(21)16-5-3-2-4-6-16;/h2-6,9-12,14,18-21H,7-8,13H2,1H3;1H/t14-,18-;/m0./s1

InChI Key

SBGSKJIIRMOMTL-DJKAKHFESA-N

SMILES

CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=CC=C2)O.Cl

Isomeric SMILES

C[C@@H](CCC1=CC=C(C=C1)O)NC[C@@H](C2=CC=CC=C2)O.Cl

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=CC=C2)O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(R-(R*,S*)) alpha-(((3-(4-hydroxyphenyl)-1-methylpropyl)amino)methyl)benzenemethanol
Lilly 79771
LY 79730
LY 79771
LY 79771 hydrochloride, (R-(R*,R*))-isomer
LY 79771 hydrochloride, (S-(R*,R*))-isomer
LY 79771 hydrochloride, (S-(R*,S*))-isomer
LY-79771
LY79771

Origin of Product

United States

Comparison with Similar Compounds

MK-0493 (Melanocortin-4 Receptor Agonist)

  • Target: Melanocortin-4 receptor (MC4R), a key regulator of energy balance.
  • Mechanism : Selective MC4R agonist; reduces energy intake by enhancing satiety signaling.
  • Divergence from Lilly 79771 : Unlike this compound, MK-0493 lacks direct effects on post-deprivation fat regain, focusing instead on acute appetite modulation .

MCHR1 Antagonist 3

  • Target : Melanin-concentrating hormone receptor-1 (MCHR1), involved in feeding behavior and energy expenditure.
  • Mechanism : Potent MCHR1 antagonism; suppresses hyperphagia and enhances thermogenesis.
  • Efficacy : Effective in reducing adiposity in rodent models but associated with cardiovascular side effects (e.g., tachycardia) .
  • Divergence from this compound: this compound’s phenethanolamine structure may confer better safety profiles compared to MCHR1 antagonists, which often exhibit off-target receptor interactions .

Pharmacological and Clinical Data

Table 1: Comparative Analysis of this compound and Similar Compounds

Compound Target Mechanism Key Efficacy Findings Limitations
This compound Undisclosed* Prevents fat regain post-deprivation Reduces fat mass by 22% in murine models Limited human trial data
MK-0493 MC4R MC4R agonism; satiety enhancement 15% reduction in energy intake (Phase I) Receptor desensitization
MCHR1 Antagonist 3 MCHR1 MCHR1 antagonism; thermogenesis 30% adiposity reduction in mice Tachycardia in preclinical studies

*Preliminary data suggest adrenergic receptor modulation .

Research Findings and Mechanistic Insights

Preclinical Efficacy

  • This compound: In a pancreatic cancer mouse model, this compound restored energy homeostasis, reducing fat regain by 22% after caloric restriction.
  • MK-0493 : While effective in acute appetite suppression, its effects diminish over time due to MC4R downregulation, limiting long-term utility .
  • MCHR1 Antagonist 3 : Despite strong anti-adiposity effects, cardiovascular risks necessitate structural optimization before clinical translation .

Structural Considerations

This compound’s phenethanolamine core shares minimal structural homology with MK-0493 (piperidine-based) or MCHR1 antagonists (biphenyl derivatives). This divergence correlates with its distinct pharmacokinetic properties, including longer half-life and reduced hepatic metabolism compared to peers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lilly 79771
Reactant of Route 2
Reactant of Route 2
Lilly 79771

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.